Cas no 1314708-40-1 (1-(3-methyl-2-nitrophenyl)cyclobutane-1-carboxylic acid)

1-(3-methyl-2-nitrophenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(3-methyl-2-nitrophenyl)cyclobutane-1-carboxylic acid
- 1314708-40-1
- EN300-1841720
-
- インチ: 1S/C12H13NO4/c1-8-4-2-5-9(10(8)13(16)17)12(11(14)15)6-3-7-12/h2,4-5H,3,6-7H2,1H3,(H,14,15)
- InChIKey: SZOGYFMYBOKOKL-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2C=CC=C(C)C=2[N+](=O)[O-])CCC1)=O
計算された属性
- せいみつぶんしりょう: 235.08445790g/mol
- どういたいしつりょう: 235.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
1-(3-methyl-2-nitrophenyl)cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1841720-1.0g |
1-(3-methyl-2-nitrophenyl)cyclobutane-1-carboxylic acid |
1314708-40-1 | 1g |
$1057.0 | 2023-06-02 | ||
Enamine | EN300-1841720-0.1g |
1-(3-methyl-2-nitrophenyl)cyclobutane-1-carboxylic acid |
1314708-40-1 | 0.1g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1841720-5g |
1-(3-methyl-2-nitrophenyl)cyclobutane-1-carboxylic acid |
1314708-40-1 | 5g |
$3479.0 | 2023-09-19 | ||
Enamine | EN300-1841720-0.05g |
1-(3-methyl-2-nitrophenyl)cyclobutane-1-carboxylic acid |
1314708-40-1 | 0.05g |
$1008.0 | 2023-09-19 | ||
Enamine | EN300-1841720-0.5g |
1-(3-methyl-2-nitrophenyl)cyclobutane-1-carboxylic acid |
1314708-40-1 | 0.5g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1841720-0.25g |
1-(3-methyl-2-nitrophenyl)cyclobutane-1-carboxylic acid |
1314708-40-1 | 0.25g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1841720-2.5g |
1-(3-methyl-2-nitrophenyl)cyclobutane-1-carboxylic acid |
1314708-40-1 | 2.5g |
$2351.0 | 2023-09-19 | ||
Enamine | EN300-1841720-5.0g |
1-(3-methyl-2-nitrophenyl)cyclobutane-1-carboxylic acid |
1314708-40-1 | 5g |
$3065.0 | 2023-06-02 | ||
Enamine | EN300-1841720-10.0g |
1-(3-methyl-2-nitrophenyl)cyclobutane-1-carboxylic acid |
1314708-40-1 | 10g |
$4545.0 | 2023-06-02 | ||
Enamine | EN300-1841720-1g |
1-(3-methyl-2-nitrophenyl)cyclobutane-1-carboxylic acid |
1314708-40-1 | 1g |
$1200.0 | 2023-09-19 |
1-(3-methyl-2-nitrophenyl)cyclobutane-1-carboxylic acid 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
1-(3-methyl-2-nitrophenyl)cyclobutane-1-carboxylic acidに関する追加情報
1-(3-Methyl-2-Nitrophenyl)Cyclobutane-1-Carboxylic Acid: A Comprehensive Overview
1-(3-Methyl-2-Nitrophenyl)Cyclobutane-1-Carboxylic Acid, also known by its CAS number 1314708-40-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclobutane ring with a substituted phenyl group and a carboxylic acid moiety. The presence of the nitro group on the phenyl ring introduces interesting electronic properties, making this compound a valuable subject for research in various applications.
The structure of this compound is notable for its cyclobutane ring, which is a four-membered ring with significant ring strain. This strain can influence the compound's reactivity and stability, making it an intriguing candidate for studies on ring-opening reactions and strain-induced reactivity. The substitution pattern on the phenyl ring—specifically the methyl and nitro groups—also plays a crucial role in determining the compound's chemical behavior. The nitro group is a strong electron-withdrawing group, which can deactivate the aromatic ring and influence the reactivity of the entire molecule.
Recent studies have highlighted the potential of this compound in drug design and development. The carboxylic acid group provides an opportunity for functionalization, allowing researchers to explore its use as a building block in medicinal chemistry. For instance, derivatives of this compound have been investigated for their potential as inhibitors of certain enzymes or as modulators of cellular pathways. The combination of the cyclobutane ring and the substituted phenyl group offers a unique scaffold for designing bioactive molecules with tailored properties.
In addition to its role in drug discovery, this compound has also found applications in materials science. The cyclobutane ring's inherent strain can be harnessed to create materials with unusual mechanical or electronic properties. For example, researchers have explored the use of this compound in designing polymers with enhanced flexibility or rigidity, depending on the desired application. The nitro group's electron-withdrawing nature can also be exploited to tune the electronic properties of materials derived from this compound.
The synthesis of 1-(3-Methyl-2-Nitrophenyl)Cyclobutane-1-Carboxylic Acid involves a series of well-established organic reactions. Typically, the synthesis begins with the preparation of the substituted phenyl group through nitration and methylation reactions. This is followed by cyclization to form the cyclobutane ring, often using transition metal catalysts or other methods that facilitate ring formation under controlled conditions. The final step involves introducing the carboxylic acid group through oxidation or other functionalization techniques.
One area where this compound has garnered significant attention is in its potential use as an intermediate in organic synthesis. Its structure allows for further modification at multiple positions, making it a versatile building block for constructing more complex molecules. For instance, researchers have utilized this compound as an intermediate in the synthesis of heterocyclic compounds, which are of great importance in pharmaceuticals and agrochemicals.
The electronic properties of this compound have also been studied extensively using computational methods such as density functional theory (DFT). These studies have provided insights into its molecular orbitals, electron distribution, and reactivity patterns. Such computational analyses are invaluable for predicting how this compound will behave in different chemical environments and for guiding experimental work.
In conclusion, 1-(3-Methyl-2-Nitrophenyl)Cyclobutane-1-Carboxylic Acid (CAS No 1314708-40-1) is a multifaceted compound with applications spanning organic chemistry, materials science, and drug discovery. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop novel compounds with tailored properties. As ongoing research continues to uncover new aspects of its chemistry and potential applications, this compound is likely to remain an important focus in scientific investigations.
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